Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-
Beschreibung
Gadobutrol (CAS 770691-21-9) is a nonionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) for enhanced visualization of vascular and central nervous system (CNS) structures . Its molecular formula is C₁₈H₃₁GdN₄O₉·H₂O (anhydrous: 604.71 g/mol; monohydrate: 622.73 g/mol) . The compound features a 1,4,7,10-tetraazacyclododecane (cyclen) macrocyclic backbone with three acetate arms and a 2,3-dihydroxy-1-(hydroxymethyl)propyl substituent, ensuring high thermodynamic and kinetic stability . This structure minimizes gadolinium ion (Gd³⁺) release, reducing risks such as nephrogenic systemic fibrosis (NSF) . Gadobutrol is administered at a 1.0 M concentration, higher than most GBCAs, enhancing its relaxivity efficacy in clinical settings .
Eigenschaften
IUPAC Name |
gallium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Ga/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUSHJPTOIHLSF-CTHHTMFSSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Ga+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Ga+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31GaN4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural and Chemical Properties
Table 1: Structural Comparison of Key GBCAs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Ionic Nature |
|---|---|---|---|---|
| Gadobutrol | C₁₈H₃₁GdN₄O₉·H₂O | 622.73 | Macrocyclic | Nonionic |
| Gadoteridol (Gd-DO3A) | C₁₇H₂₉GdN₄O₇ | 558.60 | Macrocyclic | Nonionic |
| Gadopentetate Monomeglumine | C₂₁H₃₇GdN₄O₁₅ | 753.71 | Linear | Ionic |
| Gadoterate Meglumine | C₁₆H₂₄GdN₄NaO₈ | 580.62 | Macrocyclic | Ionic |
Key Observations :
- Macrocyclic vs. Linear : Gadobutrol, Gadoteridol, and Gadoterate are macrocyclic, offering superior Gd³⁺ retention compared to linear agents like Gadopentetate .
- Ionicity: Nonionic agents (Gadobutrol, Gadoteridol) reduce osmolality-related side effects versus ionic agents (Gadopentetate, Gadoterate) .
Relaxivity and Clinical Efficacy
Relaxivity (at 1.5 T, 37°C):
Clinical Use :
Thermodynamic Stability (log K) :
Kinetic Stability :
Regulatory and Pharmacopeial Standards
- Gadobutrol complies with USP monographs specifying limits for residual solvents, free Gd³⁺, and impurities .
- The European Pharmacopoeia mandates stringent testing for linear GBCAs due to stability concerns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
